2-amino-5-(trifluoromethyl)thiophene-3-carbonitrile
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Overview
Description
2-Amino-5-(trifluoromethyl)thiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a trifluoromethyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-(trifluoromethyl)thiophene-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives.
Nitrile Introduction: A nitrile group is introduced via a nucleophilic substitution reaction, often using cyanogen bromide or similar reagents.
Amino Group Addition: The amino group is introduced through an amination reaction, which can be achieved using ammonia or amines under suitable conditions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the trifluoromethyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and methylated derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(trifluoromethyl)thiophene-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-amino-5-(trifluoromethyl)thiophene-3-carbonitrile depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, altering their activity through binding interactions.
Materials Science: The compound’s electronic properties, influenced by the trifluoromethyl and nitrile groups, make it suitable for use in electronic devices.
Comparison with Similar Compounds
2-Amino-5-methylthiophene-3-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Amino-5-chlorothiophene-3-carbonitrile: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness: 2-Amino-5-(trifluoromethyl)thiophene-3-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to its analogs.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines
Properties
CAS No. |
2110348-52-0 |
---|---|
Molecular Formula |
C6H3F3N2S |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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